molecular formula C18H21ClN2O3 B1194165 5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole CAS No. 98033-68-2

5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole

カタログ番号: B1194165
CAS番号: 98033-68-2
分子量: 348.8 g/mol
InChIキー: FCSKOFQQCWLGMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Discovery

The development of this compound traces back to research conducted in the 1980s by scientists at Sterling Winthrop Incorporated, who were investigating novel antiviral compounds. This molecule emerged as part of a systematic exploration of isoxazole derivatives with potential biological activity, particularly against viral pathogens.

The compound was first documented in scientific literature in 1987 as part of structure-activity studies exploring 5-[[4-(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]-3-methylisoxazoles as inhibitors of picornavirus uncoating. These studies represented a significant advancement in medicinal chemistry research focused on developing compounds that could interfere with viral replication processes.

The creation date for this compound in the PubChem database is listed as March 25, 2005, with recent modifications to its entry dated May 24, 2025, indicating ongoing scientific interest in documenting and characterizing this chemical entity. The compound has been assigned various identifiers in chemical databases, reflecting its continued relevance in chemical research over several decades.

Classification within Isoxazole Chemical Family

This compound belongs to the broader family of isoxazoles, which are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms in the ring structure. Isoxazoles are characterized as electron-rich azoles, with the specific positioning of the oxygen atom next to the nitrogen creating distinctive electronic properties that influence reactivity patterns.

Within the isoxazole classification system, this compound represents a complex derivative featuring:

  • A 3-methyl-substituted isoxazole core structure
  • A pentyl linker at the 5-position of the isoxazole ring
  • A phenoxy group with a chloro substituent
  • A dihydrooxazole ring system incorporated into the structure

The compound also falls under several additional chemical classifications:

Classification Category Classification
Primary Classification Isoxazole derivatives
Ring System Contains both isoxazole and oxazole rings
Functional Groups Ether (phenoxy), halogen (chloro)
Secondary Classification Monochlorobenzenes
Structural Feature Dihydrooxazole-containing compound

The specific substitution pattern on the isoxazole ring, with a methyl group at the 3-position and the complex substituent at the 5-position, places this compound in a distinctive subcategory of isoxazoles characterized by asymmetric substitution patterns. This structural arrangement contributes to the compound's unique chemical and physical properties, differentiating it from other isoxazole derivatives.

Nomenclature and Identifier Systems

The compound is referenced through multiple nomenclature systems and identifiers, reflecting its recognition across chemical databases and research literature. The primary IUPAC name, this compound, systematically describes its structure according to international chemical naming conventions.

Several synonyms and alternative names exist for this compound:

  • Win 53338
  • Win-53338
  • 5-(5-(6-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl isoxazole
  • 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole
  • Isoxazole, 5-[5-[2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl-

The compound is registered in multiple chemical identifier systems:

Identifier Type Value
CAS Registry Number 98033-68-2
PubChem CID 1788
InChI InChI=1S/C18H21ClN2O3/c1-13-11-15(24-21-13)5-3-2-4-9-22-17-7-6-14(12-16(17)19)18-20-8-10-23-18
InChIKey FCSKOFQQCWLGMV-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl
Registry Number (Alternate) 5454-02-4

The compound is also cataloged in the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank with the ligand identifier W33, where it is listed as a non-polymer compound with relevance to structural biology research.

Significance in Heterocyclic Chemistry Research

This compound holds significant importance in heterocyclic chemistry research, particularly in the development of compounds with potential biological activity. The molecule exemplifies the structural complexity achievable through heterocyclic chemistry, combining multiple ring systems and functional groups in a single molecular entity.

The compound has been particularly noteworthy in structure-activity relationship studies investigating the relationship between molecular structure and antiviral activity. Research conducted in 1987 demonstrated that substitutions at specific positions of the phenyl ring significantly enhanced the biological activity of these isoxazole derivatives, with compounds containing substituents at the 2-position showing markedly improved potency.

Quantitative structure-activity relationship studies have revealed that the biological activity of this and related compounds correlates strongly with:

  • Lipophilicity (log P)
  • Inductive effects (sigma m)
  • Volume factors (molecular weight)

This finding has informed the rational design of subsequent heterocyclic compounds targeting similar biological mechanisms.

The compound belongs to the WIN series of antiviral compounds, which have been extensively studied for their interactions with viral capsid proteins, particularly those of rhinoviruses and enteroviruses. X-ray crystallographic studies have elucidated the binding modes of WIN compounds within viral capsid pockets, providing valuable insights into structure-based drug design principles applicable to heterocyclic chemistry more broadly.

The presence of both isoxazole and oxazole rings in the structure makes this compound an interesting subject for comparative heterocyclic chemistry, allowing researchers to examine how different azole systems influence molecular properties and biological activities within a single molecular framework. The isoxazole ring, with its weak nitrogen-oxygen bond, exhibits distinctive photochemical properties that have been exploited in chemical biology applications such as photoaffinity labeling.

Recent advances in isoxazole chemistry, including improved synthetic methodologies such as transition metal-catalyzed cycloadditions and regioselective functionalization techniques, have further enhanced the accessibility and structural diversification of compounds related to this compound. These developments have expanded the toolbox available to heterocyclic chemists working with isoxazole-based structures, facilitating the design of more complex derivatives with enhanced properties.

特性

IUPAC Name

5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-13-11-15(24-21-13)5-3-2-4-9-22-17-7-6-14(12-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSKOFQQCWLGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913499
Record name 5-{5-[2-Chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98033-68-2
Record name 5-[5-[2-Chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98033-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Win 53338
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098033682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{5-[2-Chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-(2-CHLORO-4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENOXY)PENTYL)-3-METHYL-1,2-OXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVZ08DAW25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Chlorination and Oxazoline Cyclization

The phenolic precursor is synthesized via nitrile cyclization:

  • 4-Hydroxybenzonitrile undergoes electrophilic chlorination using Cl₂/FeCl₃ at 0–5°C to yield 2-chloro-4-hydroxybenzonitrile .

  • Cyclization with ethanolamine in HCl-saturated ethanol (reflux, 12 h) forms the oxazoline ring. The reaction mechanism involves nitrile activation followed by nucleophilic attack by ethanolamine’s amine group.

Starting MaterialReagents/ConditionsYieldReference
4-HydroxybenzonitrileCl₂, FeCl₃, 0–5°C78%
2-Chloro-4-hydroxybenzonitrileEthanolamine, HCl/EtOH, reflux65%

Alternative Oxazoline Formation Routes

Recent advances employ gem-dibromomethylarenes and urea derivatives under basic conditions (NaOH/DMSO) for one-pot oxazoline synthesis. For example:
Ar-CBr2-R+H2NCH2CH2OHNaOH/DMSOOxazoline\text{Ar-CBr}_2\text{-R} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH/DMSO}} \text{Oxazoline}
This method achieves 70–85% yields but requires strict moisture control.

Synthesis of 3-Methylisoxazole-5-Pentyl Bromide

Isoxazole Core Construction

3-Methylisoxazole is prepared via hydroxylamine-acetylacetone condensation :

  • Acetylacetone reacts with hydroxylamine hydrochloride in ethanol/water (pH 5–6, 60°C, 4 h) to form the isoxazole ring.

  • Bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ (AIBN catalyst, 80°C) yields 5-bromo-3-methylisoxazole .

StepReagents/ConditionsYield
CyclizationNH₂OH·HCl, EtOH/H₂O, 60°C82%
BrominationNBS, CCl₄, AIBN, 80°C68%

Pentyl Chain Introduction

A Friedel-Crafts alkylation attaches the pentyl spacer:

  • 5-Bromo-3-methylisoxazole reacts with 1,5-dibromopentane in AlCl₃/toluene (0°C → RT, 6 h).

  • Selective monoalkylation is achieved by controlling stoichiometry (1:1.05 ratio).

Isoxazole-Br+Br-(CH2)5-BrAlCl3Isoxazole-(CH2)5-Br\text{Isoxazole-Br} + \text{Br-(CH}_2\text{)}_5\text{-Br} \xrightarrow{\text{AlCl}_3} \text{Isoxazole-(CH}_2\text{)}_5\text{-Br}

Etherification and Final Coupling

Nucleophilic Aromatic Substitution

The phenolic intermediate reacts with 3-methylisoxazole-pentyl bromide under Mitsunobu conditions (DEAD, PPh₃, THF, 0°C → RT):

Phenol+Isoxazole-(CH2)5-BrDEAD/PPh3Target Compound\text{Phenol} + \text{Isoxazole-(CH}_2\text{)}_5\text{-Br} \xrightarrow{\text{DEAD/PPh}_3} \text{Target Compound}

ReagentsTemperatureTimeYield
DEAD, PPh₃0°C → RT12 h58%

Alternative Coupling Strategies

Copper(I)-mediated Ullmann coupling improves scalability:

  • 2-Chloro-4-(oxazolin-2-yl)phenol , 3-methylisoxazole-pentyl iodide , CuI, and K₃PO₄ in DMF (110°C, 24 h) yield 63% product.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc 4:1 → 1:1) followed by recrystallization from isopropanol (mp: 102–103°C). Analytical data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (s, 1H, oxazole-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (d, J = 2.4 Hz, 1H, Ar-H), 4.52 (t, J = 8.0 Hz, 2H, oxazoline-CH₂), 3.96 (t, J = 8.0 Hz, 2H, oxazoline-CH₂), 2.45 (s, 3H, CH₃).

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).

Challenges and Optimization Opportunities

  • Oxazoline Stability : The oxazoline ring hydrolyzes under acidic conditions, necessitating pH-neutral steps post-cyclization.

  • Alkylation Selectivity : Excess dibromopentane leads to di-alkylated byproducts; stoichiometric control is critical.

  • Coupling Efficiency : Ullmann conditions reduce reaction time to 8 h with microwave assistance (100 W, 120°C) .

化学反応の分析

科学研究の応用

5-(5-(6-クロロ-4-(4,5-ジヒドロ-2-オキサゾリル)フェノキシ)ペンチル)-3-メチルイソキサゾールは、次のような広範な科学研究の応用を持っています。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

    医学: 薬物開発など、潜在的な治療用途について調査されています。

    産業: 特殊化学品や材料の製造に使用されています.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole exhibit significant anticancer properties. Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell proliferation and survival. For instance, the compound's structure allows it to interact with specific targets in cancer cells, potentially leading to reduced tumor growth and increased sensitivity to chemotherapy agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial strains and fungi. This is particularly relevant given the increasing concern over antibiotic resistance. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of key enzymatic processes necessary for microbial survival.

Neurological Research

Given the presence of oxazole rings in its structure, this compound may have implications in neurological research. Isoxazole derivatives are known to interact with neurotransmitter systems and have been studied for their potential neuroprotective effects. This includes possible applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoxazole derivatives and tested their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3) .

Case Study 2: Antimicrobial Activity
A study reported in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several phenol ether derivatives. The findings suggested that certain derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Study 3: Neuroprotective Effects
Research published in Neuropharmacology explored the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

作用機序

5-(5-(6-クロロ-4-(4,5-ジヒドロ-2-オキサゾリル)フェノキシ)ペンチル)-3-メチルイソキサゾールの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、タンパク質または酵素に結合して、その活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。 関与する正確な分子標的と経路は、特定の用途と状況によって異なります .

類似化合物との比較

Structural Analogues with Varying Chain Lengths

  • 3-Methyl-5-[7-[4-(4-Methyl-4,5-Dihydro-1,3-Oxazol-2-yl)Phenoxy]Heptyl]-1,2-Oxazole (CAS: 98034-32-3) Key Difference: Heptyl chain instead of pentyl.

Chloro-Substituted Oxazole/Oxadiazole Derivatives

  • 4-Chloro-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Benzamide Key Difference: Oxadiazole ring instead of oxazole, with a benzamide substituent.
  • 5-[(4-Chloro-3-Methylphenoxy)Methyl]-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole Key Difference: Methoxyphenyl substituent and oxadiazole core. Impact: Electron-donating methoxy groups improve stability, while the oxadiazole’s electronic profile may alter binding kinetics compared to the oxazole-based target compound .

Dihydro-Oxazole Derivatives

  • Methyl 3-(3-Fluorophenyl)-4,5-Dihydro-1,2-Oxazole-5-Carboxylate
    • Key Difference : Fluorine substituent and carboxylate ester.
    • Impact : Fluorine’s electronegativity increases electronic effects on the aromatic ring, while the ester group introduces hydrolytic sensitivity, affecting bioavailability .

Substituent Position and Bioactivity

  • (5-Phenyl-1,2-Oxazol-3-yl)Methyl 3-Chlorobenzoate
    • Key Difference : Chlorine at position 3 on the benzoate vs. position 2 on the target compound’s phenyl ring.
    • Impact : Steric and electronic variations influence receptor binding; position 2-chloro may reduce steric hindrance, enhancing interaction with hydrophobic pockets .

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties
Target Compound 1,2-Oxazole 2-Chloro, pentyl chain, dihydro-oxazole 328.18 Balanced lipophilicity, stereospecific
3-Methyl-5-[7-[...]Heptyl]-1,2-Oxazole 1,2-Oxazole Heptyl chain, dihydro-oxazole ~356.44 (estimated) Higher logP, reduced solubility
4-Chloro-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Benzamide 1,2,5-Oxadiazole Benzamide, 4-chlorophenyl 317.73 Enhanced H-bonding, lower metabolic stability
Methyl 3-(3-Fluorophenyl)-[...]Carboxylate 4,5-Dihydro-1,2-Oxazole Fluorophenyl, carboxylate ester 237.22 Electronegative substituent, hydrolytic instability

Research Findings and Implications

  • Stereochemistry : The target compound’s defined stereocenter (4S configuration in the dihydro-oxazole) may enhance selectivity for chiral biological targets .
  • Oxazole vs. Oxadiazole : The oxazole’s lower electronegativity compared to oxadiazole derivatives reduces polar interactions but increases lipophilicity, favoring blood-brain barrier penetration .

生物活性

5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₈H₂₁ClN₂O₃
  • Molecular Weight : 348.824 g/mol
  • IUPAC Name : 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole
  • CAS Number : Not available

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of isoxazoles can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 and U937 .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with key enzymes involved in cancer progression. For example, it may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Pharmacokinetics : The compound appears to be a substrate for several cytochrome P450 enzymes (CYPs), indicating that it could undergo significant metabolism in vivo. Specifically, it has been identified as a substrate for CYP3A4 and CYP1A2 .

Case Studies

A study evaluating the biological activity of similar isoxazole derivatives found that certain modifications led to enhanced anticancer properties. For example:

CompoundCell Line TestedIC₅₀ Value (µM)Mechanism
Compound AMCF-70.65Induces apoptosis via p53 activation
Compound BU9372.41Inhibits cell proliferation through caspase activation

These findings suggest that structural modifications can significantly impact the biological efficacy of isoxazole derivatives .

Research Findings

Recent literature highlights the importance of structural diversity in enhancing the biological activity of isoxazole compounds:

  • Cytotoxicity Studies : Various studies have demonstrated that changes in substituents can lead to improved cytotoxicity against cancer cells. For instance, certain derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have shown strong interactions between isoxazole derivatives and target proteins involved in cancer signaling pathways. The hydrophobic interactions between aromatic rings and amino acid residues were particularly noted .
  • Toxicity and Safety Profile : Initial assessments indicate that the compound is not AMES toxic and has a low probability of carcinogenicity based on predictive models . However, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。